molecular formula C13H11NO3 B026727 2-(3-Methoxyphenyl)isonicotinic acid CAS No. 100004-95-3

2-(3-Methoxyphenyl)isonicotinic acid

Cat. No.: B026727
CAS No.: 100004-95-3
M. Wt: 229.23 g/mol
InChI Key: CVHWXPCBLBMQDT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)isonicotinic acid (CAS 100004-95-3) is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry and chemical biology research. Its structure, featuring an isonicotinic acid core linked to a 3-methoxyphenyl group, makes it a candidate for developing novel small-molecule inhibitors . Research into isonicotinic acid derivatives has shown significant promise, particularly in the design of immunotherapeutics, where similar compounds have been developed as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy . Furthermore, the isonicotinate moiety is a building block for synthesizing more complex functional molecules, such as porphyrins, which are investigated for their antifungal and allelopathic properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHWXPCBLBMQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540648
Record name 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50540648
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-95-3
Record name 2-(3-Methoxyphenyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100004-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 3 Methoxyphenyl Isonicotinic Acid and Its Derivatives

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of a target molecule. wikipedia.orghilarispublisher.comscribd.com By working backward from the target molecule, it is broken down into simpler, commercially available or easily synthesized precursor molecules. wikipedia.orghilarispublisher.comscribd.com The primary goal of this analysis is to simplify the structure of the target compound. hilarispublisher.comamazonaws.com

For 2-(3-Methoxyphenyl)isonicotinic acid, the key disconnection occurs at the C-C bond between the pyridine (B92270) ring and the methoxyphenyl group. This identifies two primary synthons: a 2-halopyridine-4-carboxylic acid derivative (an electrophile) and a 3-methoxyphenyl (B12655295) organometallic reagent (a nucleophile).

Another critical retrosynthetic step involves the formation of the carboxylic acid group on the pyridine ring. This can be envisioned as arising from the oxidation of a precursor such as a 2-(3-methoxyphenyl)-4-methylpyridine.

The key synthetic precursors identified through this analysis are:

Isonicotinic acid or its derivatives

3-Bromoanisole or 3-methoxyphenylboronic acid

A suitable pyridine starting material (e.g., 2-chloropyridine-4-carboxylic acid or 2-chloro-4-methylpyridine)

Targeted Synthetic Approaches to the Isonicotinic Acid Core

The construction of the this compound core involves two main challenges: the functionalization of the pyridine ring at the 2-position and the introduction of the 3-methoxyphenyl substituent.

Functionalization of Pyridine Rings at the 2-Position

The functionalization of the pyridine ring is a critical step in the synthesis. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the formation of a carbon-carbon bond between a halogenated pyridine derivative and an organometallic reagent. For instance, 2-chloro- or 2-bromo-isonicotinic acid can be coupled with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Another method involves the lithiation of a pyridine derivative at the 2-position, followed by reaction with an electrophile. For example, 2,4-lutidine can be lithiated and then reacted with an appropriate reagent to introduce the desired functionality.

Introduction of the 3-Methoxyphenyl Substituent

The introduction of the 3-methoxyphenyl group is typically achieved through cross-coupling reactions. As mentioned, the Suzuki coupling is a widely used method, reacting a 2-halopyridine derivative with 3-methoxyphenylboronic acid. This reaction offers high yields and good functional group tolerance.

Alternatively, a Negishi coupling can be employed, which involves the reaction of a 2-organozinc pyridine derivative with a 3-methoxyphenyl halide. The choice of reaction often depends on the availability of starting materials and the desired reaction conditions.

Derivatization Strategies for Isonicotinic Acid Hydrazides

Isonicotinic acid hydrazide (Isoniazid) is a crucial starting material for the synthesis of a wide range of derivatives. google.comgoogle.comnih.gov These derivatives are often prepared to explore their biological activities. The primary methods for derivatization include condensation reactions to form Schiff bases and acylation reactions.

Condensation Reactions with Aromatic Aldehydes (Schiff Base Formation)

The reaction of isonicotinic acid hydrazide with various aromatic aldehydes leads to the formation of Schiff bases, also known as hydrazones. tandfonline.comtandfonline.commdpi.com This condensation reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. tandfonline.comtandfonline.com The general reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. tandfonline.com

Green chemistry approaches, such as using sonication, microwave irradiation, or simply stirring in water, have been developed to improve reaction times and yields while avoiding the use of organic solvents and catalysts. tandfonline.comtandfonline.comresearchgate.net

Table 1: Synthesis of Schiff Bases from Isonicotinic Acid Hydrazide

Aldehyde ReactantReaction ConditionsProductReference
Various Aromatic AldehydesReflux in ethanol with glacial acetic acidIsonicotinoyl Hydrazones tandfonline.comtandfonline.com
Vanillin / Salicyl AldehydeReflux in ethanolHydrazone Derivatives mdpi.com
1-AlkylisatinNot specifiedN'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide nih.gov

Acylation Reactions for N(2)-Acyl Isonicotinic Acid Hydrazides

N(2)-Acyl isonicotinic acid hydrazides are synthesized by reacting isonicotinic acid hydrazide with various acylating agents, such as acid chlorides or anhydrides. researchgate.netbenthamdirect.com This reaction introduces an acyl group onto the nitrogen atom at the 2-position of the hydrazide moiety. The reaction is typically carried out in a suitable solvent. researchgate.net A series of N2-acyl isonicotinic acid hydrazides have been synthesized and evaluated for their biological activities. researchgate.net

Table 2: Synthesis of N(2)-Acyl Isonicotinic Acid Hydrazides

Acylating AgentProductReference
Various Acid Chlorides/AnhydridesN2-acyl isonicotinic acid hydrazides researchgate.net
Tetradecanoyl ChlorideIsonicotinic acid N'-tetradecanoyl-hydrazide researchgate.net
Octadecanoyl ChlorideIsonicotinic acid-N'-octadecanoyl hydrazide benthamdirect.com

Advanced Catalytic Systems in Isonicotinic Acid Derivative Synthesis

The construction of functionalized isonicotinic acid derivatives relies heavily on advanced catalytic systems that can facilitate complex bond formations with high efficiency and selectivity. Both metal-based and metal-free catalysts are employed to assemble the substituted pyridine core. For instance, rhodium catalysts like Rh₂(OAc)₄ have been effectively used in reactions involving cyclic 2-diazo-1,3-diketones to produce various heterocyclic compounds. researchgate.net The choice of catalyst is critical and can greatly influence reaction pathways and yields. researchgate.net Furthermore, catalytic hydrogenation is a common step in synthetic sequences, though it can sometimes lead to unintended side reactions like hydrolysis, necessitating alternative strategies such as protecting groups. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. In the context of synthesizing pyridine-based structures, organocatalysts can play a crucial role, particularly in multi-component reactions where several starting materials combine in a single step.

Brønsted acids are a key class of organocatalysts that can promote the synthesis of complex molecules under metal-free conditions. researchgate.net For example, isonicotinic acid itself has been identified as a superior Brønsted acid promoter for the synthesis of 2,4-disubstituted thiazoles, showcasing the potential of acidic organic molecules to catalyze heterocycle formation. researchgate.net Research has also demonstrated the use of cavitands—synthetic receptors with defined cavities—functionalized with a carboxylic acid to catalyze reactions in a regioselective manner. nih.gov This approach mimics enzymatic catalysis, where the specific arrangement of functional groups within a structured environment facilitates the desired transformation. nih.gov These principles can be applied to multi-component strategies for assembling the polysubstituted pyridine ring system found in derivatives of isonicotinic acid.

Cross-coupling reactions are indispensable for introducing aryl substituents, such as the 3-methoxyphenyl group, onto a pyridine ring. These reactions, typically catalyzed by transition metals like palladium, form a carbon-carbon bond between the pyridine scaffold and an aryl partner. rsc.org

The Suzuki-Miyaura cross-coupling is a widely used method, which pairs an aryl halide with an arylboronic acid. rsc.orgresearchgate.net However, the application of Suzuki-Miyaura reactions to pyridine substrates, especially for substitution at the 2-position, can be challenging due to the poor stability and low reactivity of the required pyridine-2-boronates. rsc.orgrsc.org To overcome these limitations, alternative coupling partners have been developed. Pyridine-2-sulfinates have been shown to be stable and highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with a broad range of aryl halides, offering a more reliable method for synthesizing 2-arylpyridines. rsc.orgrsc.org

Direct C-H arylation represents a more atom-economical approach, as it avoids the pre-functionalization of the pyridine ring. nih.gov Rhodium(I)-catalyzed direct arylation has been successfully applied to pyridine derivatives, although it often requires a substituent at the C-2 position to proceed effectively. nih.gov This method allows for the direct coupling of pyridines with aryl bromides, accommodating a variety of functional groups on the aryl partner, including ethers like the methoxy (B1213986) group. nih.gov

Other notable methods include Negishi cross-coupling , which utilizes organozinc reagents, and has been shown to be effective for coupling 2-heterocyclic compounds with aryl chlorides. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Methodologies for 2-Arylpyridine Synthesis This table is interactive. You can sort and filter the data.

Methodology Pyridine Substrate Aryl Partner Catalyst System (Example) Key Advantages Challenges/Considerations Reference
Suzuki-Miyaura Pyridine Boronic Acid/Ester Aryl Halide Pd(PPh₃)₄ Wide availability of boronic acids, good functional group tolerance. Poor stability and reactivity of pyridine-2-boronates. rsc.orgresearchgate.net
Sulfinate Coupling Pyridine Sulfinate Aryl Halide Palladium Catalyst Stable and easy-to-prepare pyridine partner, broad scope. Requires synthesis of sulfinate precursor. rsc.orgrsc.org
Direct C-H Arylation Pyridine Aryl Halide Rhodium(I) Complex No pre-functionalization of pyridine needed, atom-economical. Often requires a directing or existing substituent at C-2. nih.gov
Negishi Coupling Pyridine-Zinc Reagent Aryl Halide Pd₂ (dba)₃ / X-Phos High yields, effective for hindered biaryls. Organozinc reagents can be moisture-sensitive. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for the chosen synthetic route. Key variables that are typically fine-tuned include the catalyst, solvent, temperature, and the presence of additives.

Systematic studies are often performed to identify the optimal conditions. For instance, in a rhodium-catalyzed reaction, parameters such as the specific catalyst (e.g., Rh₂(OAc)₄), its concentration, the solvent, and the reaction temperature are methodically varied. researchgate.net An increase in temperature may enhance the reaction rate, but excessively high temperatures can lead to reduced yields due to side reactions or catalyst decomposition. researchgate.net

The choice of solvent is also critical. In one study, a sharp decline in reaction yield was observed when solvents like DMF, toluene, or 1,4-dioxane (B91453) were used, identifying a more suitable medium for the transformation. researchgate.net Similarly, the selection of an acidic additive can dramatically impact the outcome, with one investigation finding isonicotinic acid to be the preferred promoter over other Brønsted acids like HOAc or TFA. researchgate.net

The concentration of the catalyst is another crucial factor; variations in the stoichiometry of the catalyst can significantly affect the yield of the desired product. researchgate.net Through this multi-variable optimization, reaction times can be shortened and yields can be substantially improved.

Table 2: Example of Reaction Condition Optimization This table is based on data for a Rh₂(OAc)₄-catalyzed synthesis and is for illustrative purposes.

Entry Parameter Changed Condition Yield (%) Reference
1 Solvent Dichloromethane Low (not specified) researchgate.net
2 Solvent Acetone Higher (not specified) researchgate.net
3 Temperature Room Temp. Low (not specified) researchgate.net
4 Temperature 60 °C 92 researchgate.net
5 Temperature 80 °C 85 researchgate.net
6 Catalyst Loading 0.5 mol % 81 researchgate.net
7 Catalyst Loading 1 mol % 92 researchgate.net
8 Catalyst Loading 1.5 mol % 88 researchgate.net
9 Reaction Time 9 h 92 researchgate.net

Biological Activities and Pharmacological Investigations of 2 3 Methoxyphenyl Isonicotinic Acid and Its Analogues

Antimycobacterial and Antitubercular Efficacy

The global health challenge posed by tuberculosis (TB), exacerbated by the emergence of drug-resistant strains, necessitates the discovery of novel therapeutic agents. Derivatives of isonicotinic acid, including 2-(3-Methoxyphenyl)isonicotinic acid, have been a focal point of research in this area.

In Vitro Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)

A number of isonicotinic acid derivatives have demonstrated promising in vitro activity against the standard virulent Mycobacterium tuberculosis strain, H37Rv. For instance, isonicotinic acid hydrazide derivatives have been synthesized and evaluated, with some compounds showing significant antimycobacterial effects. researchgate.netnih.gov Specifically, isonicotinic acid-N'-octadecanoyl hydrazide was found to be more active than the first-line anti-TB drug, isoniazid (B1672263). researchgate.net Another study highlighted a series of N-substituted 2-isonicotinoylhydrazinecarboxamides, with the derivative featuring a longer alkyl substituent showing advantageous interactions and affinity to the InhA enzyme, a key target in M. tuberculosis. mdpi.com

In the quest for new antimycobacterial agents, researchers have also explored hybrids of isonicotinic acid hydrazide. One such study synthesized and screened hybrid compounds containing aminopyridine and 2-chloro-3-formyl quinoline, identifying a potent lead molecule against M. tuberculosis. researcher.life Similarly, the synthesis of new 3,4-disubstituted thiazolylideneisonicotinohydrazide derivatives yielded a compound with in vitro activity comparable to isoniazid against the H37Ra strain. researchgate.net

The table below summarizes the in vitro antitubercular activity of selected isonicotinic acid derivatives against the H37Rv strain.

Compound/Derivative ClassKey FindingsReference
Isonicotinic acid-N'-octadecanoyl hydrazideMore active than isoniazid. researchgate.net
N-Substituted 2-isonicotinoylhydrazinecarboxamidesLonger alkyl substituents showed better affinity to InhA. mdpi.com
Quinoline-Isonicotinic Acid Hydrazide HybridIdentified as a potent lead molecule. researcher.life
3,4-Disubstituted thiazolylideneisonicotinohydrazideShowed activity comparable to isoniazid against H37Ra. researchgate.net

Activity Against Multidrug-Resistant (MDR) Mycobacterium tuberculosis

A critical aspect of new anti-TB drug discovery is activity against multidrug-resistant (MDR) strains of M. tuberculosis. Several isonicotinic acid analogues have shown promise in this regard. For example, some N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amines, derived from isonicotinic acid hydrazide, exhibited significant activity against INH-resistant strains. mdpi.com Similarly, a study on 1,2,4-triazoles derived from isonicotinic acid hydrazide revealed that most of the synthesized compounds displayed good to moderate activity against an S, H, R & E resistant clinical isolate of M. tuberculosis. benthamdirect.comresearchgate.net

Furthermore, research on esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid demonstrated that selected derivatives were active against MDR M. tuberculosis strains, with minimum inhibitory concentrations (MICs) starting from 8 µM. nih.gov Another notable finding is that isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide was active against an isoniazid-resistant strain with a MIC value of 0.14 μM. nih.gov

The following table presents data on the activity of isonicotinic acid analogues against MDR M. tuberculosis.

Compound/Derivative ClassActivity against MDR-TBReference
N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-aminesSignificant activity against INH-resistant strains. mdpi.com
1,2,4-Triazoles from isonicotinic acid hydrazideGood to moderate activity against S, H, R & E resistant isolate. benthamdirect.comresearchgate.net
Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acidMICs from 8 µM against MDR strains. nih.gov
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideMIC of 0.14 μM against an INH-resistant strain. nih.gov

Exploration of Mechanistic Pathways for Antitubercular Action

The primary mechanism of action for isoniazid (INH), a derivative of isonicotinic acid, involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG. droracle.aidrugbank.com This activation leads to the formation of an isonicotinic acyl radical that covalently binds to NAD(H), forming an INH-NAD adduct. drugbank.comresearchgate.net This adduct then inhibits the enoyl-acyl carrier protein reductase, InhA, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. droracle.aidrugbank.com The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death. researchgate.net

Research suggests that the reactivity of the pyridine (B92270) nitrogen atom is a critical factor for the biological activity of 2-substituted isonicotinic acid hydrazides, supporting the hypothesis that these derivatives are incorporated into an NAD analogue. nih.gov Furthermore, some studies propose a more comprehensive mode of action for isoniazid, suggesting it may also prompt the differentiation of pro-inflammatory monocytes and protect phagocytes from self-induced necrosis, thereby helping to eradicate latent tuberculosis. nih.gov There is also evidence that the antibacterial properties of INH may not solely depend on the bacterial KatG enzyme, as different immune cells can form INH-NAD+ adducts to inhibit mycobacterial cell wall biosynthesis. nih.gov

Recent studies have also uncovered a synergistic mechanism between ethambutol (B1671381) and isoniazid. Ethambutol can bind to a transcriptional repressor, EtbR, which in turn enhances the repression of the inhA gene, thereby increasing the mycobactericidal effect of isoniazid. nih.gov The metabolism of NAD(H) is also a key area of investigation, as M. tuberculosis is known to disrupt glycolysis in infected cells by perturbing the homeostasis of this high-energy molecule. ahri.org

Broad-Spectrum Antimicrobial Activity Assessments

Beyond their antimycobacterial properties, derivatives of this compound and its analogues have been evaluated for their efficacy against a wider range of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Several studies have documented the antibacterial activity of isonicotinic acid derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of isonicotinic acid hydrazide derivatives showed activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with compounds bearing OH, SCH3, and OCH3 groups being particularly active. colab.wsresearchgate.net Another study found that isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazide derivatives exhibited marked antimicrobial potential, in some cases higher than the standard drug norfloxacin. These compounds were notably more active against the Gram-negative E. coli compared to the Gram-positive S. aureus and B. subtilis. researchgate.net

The table below provides a summary of the antibacterial activity of selected isonicotinic acid derivatives.

Compound/Derivative ClassActive AgainstKey FindingsReference
Isonicotinic acid hydrazide derivativesS. aureus, B. subtilis, E. coliCompounds with OH, SCH3, and OCH3 groups were active. colab.wsresearchgate.net
Isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazidesE. coli, S. aureus, B. subtilisMore active against E. coli. Some showed higher activity than norfloxacin. researchgate.net
Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazideS. aureus, B. subtilis, E. coliDemonstrated the highest antimicrobial potential among the tested series. researchgate.net

Antifungal Efficacy (e.g., Candida albicans, Candida gabrata, Aspergillus niger)

The antifungal potential of isonicotinic acid derivatives has also been investigated. A series of these compounds were screened for their activity against Candida albicans and Aspergillus niger. researchgate.netcolab.wsresearchgate.net Notably, Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazide was identified as having the highest antimicrobial potential, which included antifungal activity. researchgate.net Isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazide derivatives were also found to be more active against the fungal strains C. albicans and A. niger compared to the standard drug fluconazole. researchgate.net

Furthermore, another study synthesized isonicotinate-derived meso-arylporphyrin and tested its antifungal activity against three yeast strains, including C. albicans and C. glabrata. The compound showed moderate but encouraging antifungal activity. ub.edu

The following table summarizes the antifungal efficacy of selected isonicotinic acid derivatives.

Compound/Derivative ClassActive AgainstKey FindingsReference
Isonicotinic acid hydrazide derivativesC. albicans, A. nigerCompounds with OH, SCH3, and OCH3 groups were active. colab.wsresearchgate.net
Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazideC. albicans, A. nigerHighest antimicrobial potential in its series. researchgate.net
Isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazidesC. albicans, A. nigerMore active than fluconazole. researchgate.net
Isonicotinate-derived meso-arylporphyrinC. albicans, C. glabrataModerate but encouraging antifungal activity. ub.edu

Quantitative Evaluation of Microbial Inhibition (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal/Fungicidal Concentration)

The antimicrobial potential of isonicotinic acid derivatives has been a subject of significant research, particularly due to the structural similarity to well-known antimicrobial agents. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound are not extensively documented in publicly available literature, studies on its structural analogues provide valuable insights into its potential activity.

MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.govnih.gov The ratio of MBC to MIC is often used to classify an agent as bactericidal (typically a ratio of ≤4) or bacteriostatic (a ratio >4). nih.gov

Investigations into compounds structurally related to this compound have demonstrated notable antimicrobial effects. For instance, 3-Methoxybenzamide, which shares the methoxy-substituted phenyl ring, is known to be an inhibitor of the essential bacterial cell division protein FtsZ. nih.gov Other analogues, such as 5-fluoronicotinic acid, have shown inhibitory activity against various bacteria including Streptococcus sp. and Escherichia coli. nih.gov Furthermore, isonicotinic acid hydrazide derivatives have been synthesized and tested, showing promising anti-tubercular activity. connectjournals.com One such derivative, when tested against Escherichia coli and Staphylococcus aureus, showed significant zones of inhibition. connectjournals.com

Table 1: Antimicrobial Activity of Isonicotinic Acid Analogues

Compound/AnalogueTarget/OrganismObserved ActivityReference
3-MethoxybenzamideBacterial Protein FtsZWeak inhibitor of FtsZ. nih.gov
5-Fluoronicotinic AcidStreptococcus sp.>50% growth inhibition at 0.05 µg/ml. nih.gov
5-Fluoronicotinic AcidEscherichia coliInhibition reversible by nicotinic acid. nih.gov
Isonicotinic Acid Hydrazide-Azetidinone Derivative (N8)Staphylococcus aureus12mm zone of inhibition at 300µg/ml. connectjournals.com
Isonicotinic Acid Hydrazide-Azetidinone Derivative (P1Tb)Mycobacterium tuberculosisGood anti-tubercular activity at 1.6µg/ml. connectjournals.com

Anti-inflammatory and Analgesic Properties

Derivatives of isonicotinic acid have been investigated as a promising scaffold for the development of new anti-inflammatory and analgesic agents. nih.govresearchgate.net These compounds are often evaluated for their ability to inhibit key inflammatory mediators, such as reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes. nih.gov

A study on novel isonicotinoyl-containing compounds revealed significant anti-inflammatory activity. nih.gov Specifically, an isonicotinate (B8489971) of meta-aminophenol, a close analogue to the methoxyphenyl structure, demonstrated exceptional potency. This compound exhibited an IC₅₀ value of 1.42 ± 0.1 µg/mL in an in vitro assay measuring the inhibition of ROS production from human blood cells. This was approximately eight times more potent than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which had an IC₅₀ of 11.2 ± 1.9 µg/mL in the same assay. nih.gov In silico molecular docking studies suggest that the anti-inflammatory action of these isonicotinoyl compounds may be linked to their ability to bind to and inhibit the COX-2 enzyme. nih.gov

Further research on related heterocyclic compounds has confirmed their potential for pain and inflammation management. In animal models, certain analogues have been shown to reduce the number of abdominal writhes in the phenylbenzoquinone-induced writhing test, a model for peripheral pain. bibliotekanauki.pl They were also effective in the late phase of the formalin test, which is associated with inflammatory pain, and reduced swelling in the carrageenan-induced paw edema test in rats, a classic model of inflammation. bibliotekanauki.plresearchgate.net

Table 2: In Vitro Anti-inflammatory Activity of an Isonicotinate Analogue

CompoundIC₅₀ (µg/mL) for ROS InhibitionReference
Isonicotinate of meta-aminophenol1.42 ± 0.1 nih.gov
Ibuprofen (Standard)11.2 ± 1.9 nih.gov

Antioxidant Capacity and Free Radical Scavenging Activity

The antioxidant activity of chemical compounds is often linked to their molecular structure, particularly the presence of functional groups that can donate electrons or hydrogen atoms to neutralize free radicals. For phenolic compounds, the number and position of hydroxyl (-OH) groups are critical for their antioxidant capabilities. nih.gov Compounds with ortho- or para-dihydroxylation patterns, such as those with a catechol group, tend to exhibit strong radical scavenging activity. nih.gov

This compound contains a methoxy (B1213986) (-OCH₃) group rather than a free hydroxyl group on its phenyl ring. While the methoxy group is electron-donating and can influence the electronic properties of the aromatic ring, its antioxidant potential typically differs from that of a hydroxyl group. The mechanism of action for methoxy-substituted compounds involves the stability of the resulting radical after donating a hydrogen atom. While direct quantitative antioxidant data for this compound is limited, its structure suggests it may possess some capacity to interact with free radicals, though it may be less potent than its hydroxylated analogues.

Investigation of Anticancer Potential and Cytotoxicity Profiles

The methoxyphenyl moiety is a structural feature found in numerous compounds with demonstrated anticancer activity. Research into methoxy-substituted flavonoids has shown that the presence of methoxy groups can enhance cytotoxic activity against various cancer cell lines. mdpi.com This suggests that the 3-methoxyphenyl (B12655295) group in the target compound could contribute to potential cytotoxic effects.

While direct studies on this compound are scarce, research on other molecules containing dimethoxyphenyl groups provides evidence of their anticancer potential. For example, the compound 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) has been evaluated for its cytotoxic effects against aggressive triple-negative breast cancer (TNBC) cell lines. waocp.orgnih.gov RAJI exhibited significant cytotoxicity with IC₅₀ values of 20 µg/mL and 25 µg/mL against MDA-MB-231 and MDA-MB-468 cells, respectively. waocp.orgnih.gov Mechanistic studies revealed that this compound could induce apoptosis and modulate critical signaling pathways like the Akt/PI3K pathway, which is often dysregulated in cancer. nih.gov These findings highlight the potential of the methoxyphenyl scaffold in designing novel anticancer agents.

Table 3: Cytotoxicity of a Dimethoxyphenyl Analogue (RAJI)

Cell Line (Triple-Negative Breast Cancer)IC₅₀ ValueReference
MDA-MB-23120 µg/mL waocp.orgnih.gov
MDA-MB-46825 µg/mL waocp.orgnih.gov

Systemic Acquired Resistance (SAR) Induction in Plant Pathology

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to a wide range of pathogens, including viruses, bacteria, and fungi. nih.gov This immune response can be triggered by an initial localized pathogen infection or by treatment with chemical inducers known as elicitors. researchgate.net

Role of Isonicotinic Acid Derivatives as Elicitors

Isonicotinic acid (INA) and its derivatives are among the most well-characterized synthetic elicitors of SAR. researchgate.netnih.gov These compounds can artificially activate the plant's immune system, mimicking a pathogen attack and priming the plant for a more rapid and robust defense response upon subsequent infection. researchgate.netyoutube.com

One of the first and most studied analogues is 2,6-dichloroisonicotinic acid, which was identified as a potent SAR-inducer. nih.gov Research has shown that other derivatives, including amides and esters of isonicotinic acid, can also be highly effective, sometimes even more so than the parent acid. researchgate.net The application of these elicitors can induce resistance in various plant species, such as tobacco and rice, against a broad range of diseases. nih.gov

Mechanisms of Plant Immune System Activation

The application of isonicotinic acid derivatives triggers a complex signaling cascade within the plant. A key signaling molecule in the SAR pathway is salicylic (B10762653) acid (SA). nih.govppjonline.org Interestingly, many INA derivatives, including N-cyanomethyl-2-chloroisonicotinamide, appear to function at the same level as or downstream of SA accumulation. nih.gov This means they can induce a defense response even in plants where SA accumulation is blocked, indicating they activate a later step in the signaling pathway. nih.gov

Activation by these elicitors leads to the systemic expression of a set of defense-related genes known as pathogenesis-related (PR) genes. nih.gov The products of these genes include enzymes with antimicrobial properties, such as chitinases and glucanases, as well as other protective phytochemicals that strengthen cell walls and inhibit pathogen growth. youtube.com This "primed" state allows the plant to respond more quickly and effectively to future pathogen challenges, resulting in enhanced disease resistance. nih.gov

Enzymatic Interactions and Metabolic Pathway Modulation

The metabolic fate of a xenobiotic, including its enzymatic interactions and potential to modulate metabolic pathways, is a critical determinant of its pharmacological profile, encompassing its efficacy and potential for drug-drug interactions. While direct experimental data on the enzymatic interactions of this compound are not extensively available in public literature, an understanding of its likely metabolic profile can be extrapolated from the known metabolic pathways of its structural components: the isonicotinic acid core and the 3-methoxyphenyl substituent.

Influence on Drug-Metabolizing Enzyme Expression (e.g., NAT1, NAT2, CYP1A1, CYP3A4)

The structure of this compound suggests potential interactions with key drug-metabolizing enzymes, including N-acetyltransferases (NATs) and cytochrome P450 (CYP) enzymes.

N-Acetyltransferases (NATs): The isonicotinic acid scaffold is structurally related to isoniazid, a primary antitubercular drug. Isoniazid is a well-established substrate for N-acetyltransferase 2 (NAT2), a phase II metabolizing enzyme that exhibits significant genetic polymorphism in human populations. This polymorphism leads to distinct "slow" and "fast" acetylator phenotypes, which can impact drug efficacy and toxicity. The primary metabolism of isoniazid involves N-acetylation of its hydrazine (B178648) moiety. While this compound does not possess a hydrazine group, the isonicotinic acid ring itself is a major metabolite of isoniazid. The structural similarity, therefore, raises the possibility of interaction with NAT enzymes, although the specific nature of this interaction (i.e., substrate, inhibitor, or inducer) remains to be elucidated for this compound.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily represents the most important group of phase I drug-metabolizing enzymes. The presence of the 3-methoxyphenyl group in this compound strongly suggests a potential for metabolism by CYP enzymes.

CYP3A4: This is one of the most abundant and important human CYP enzymes, responsible for the metabolism of a vast number of drugs. Compounds with a methoxyphenyl group are known to be substrates for CYP3A4. For instance, the analgesic drug tramadol, which contains a 3-methoxyphenyl group, undergoes metabolism mediated by CYP3A4. wikipedia.org Therefore, it is plausible that this compound could also be a substrate for CYP3A4. Furthermore, many xenobiotics can act as inhibitors or inducers of CYP3A4, a property that would need to be investigated for this compound.

CYP1A1: This enzyme is primarily involved in the metabolism of polycyclic aromatic hydrocarbons and some xenobiotics. While a direct link is less certain without experimental data, some compounds with aromatic rings can influence CYP1A1 activity.

The table below summarizes the known enzymatic interactions of structurally related compounds, providing a basis for predicting the potential interactions of this compound.

CompoundEnzyme(s) Involved in MetabolismNature of Interaction
Isoniazid NAT2, various CYP enzymesSubstrate
Tramadol CYP2D6, CYP3A4Substrate

This table is for illustrative purposes and is based on the metabolism of structurally related compounds. Direct experimental data for this compound is not currently available.

Potential for Co-administration Effects in Drug Metabolism

Given the likely involvement of major drug-metabolizing enzymes such as CYP3A4 in the metabolism of this compound, there is a theoretical potential for co-administration effects. If this compound is a substrate, inhibitor, or inducer of these enzymes, it could alter the metabolism of other drugs taken concurrently, leading to potential drug-drug interactions.

For example, if this compound acts as an inhibitor of CYP3A4, it could increase the plasma concentrations of co-administered drugs that are primarily metabolized by this enzyme. Conversely, if it is an inducer, it could decrease their concentrations and potentially their therapeutic effect. The clinical significance of such potential interactions would depend on several factors, including the potency of the inhibition or induction, the therapeutic index of the co-administered drug, and the dose of this compound.

The table below illustrates the potential consequences of co-administration based on the predicted enzymatic interactions.

Interaction ScenarioPotential Clinical ConsequenceExample of Affected Drug Class
Inhibition of CYP3A4 by this compound Increased plasma levels and potential for toxicity of the co-administered drug.Certain statins, calcium channel blockers, immunosuppressants.
Induction of CYP3A4 by this compound Decreased plasma levels and potential for reduced efficacy of the co-administered drug.Oral contraceptives, certain antiretrovirals.
Competition for NAT2 (if applicable) Altered metabolism of other NAT2 substrates.Sulfonamides, dapsone.

This table presents hypothetical scenarios based on the predicted metabolism of this compound. These potential interactions have not been confirmed by clinical or in vitro studies.

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. For derivatives of isonicotinic acid, these models have been crucial in predicting antimicrobial and antitubercular efficacy.

Development of Predictive Models for Antimicrobial and Antitubercular Activity

QSAR models for isonicotinic acid derivatives, including analogs of 2-(3-Methoxyphenyl)isonicotinic acid, have been successfully developed to predict their antimicrobial and antitubercular activities. researchgate.netnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and lipophilic properties, to establish a correlation with the minimum inhibitory concentration (MIC) against various microbial strains, including Mycobacterium tuberculosis. nih.gov For instance, studies on isonicotinic acid hydrazide derivatives have shown that the reactivity of the pyridine (B92270) nitrogen atom is essential for their biological activity. nih.gov The predictive power of these models allows for the virtual screening of large libraries of compounds to identify promising candidates with enhanced efficacy.

Research on N(2)-acyl isonicotinic acid hydrazides has led to the development of QSAR models that effectively describe their antimicrobial activity. nih.gov These studies highlight the importance of specific structural features, such as the presence of electron-donating or electron-withdrawing groups, in modulating the biological response. colab.ws While a specific QSAR model for this compound is not documented, the established models for its analogs suggest that the methoxy (B1213986) group on the phenyl ring would significantly influence its electronic and steric properties, and therefore its predicted activity.

Table 1: Representative Molecular Descriptors Used in QSAR Models for Isonicotinic Acid Derivatives

Descriptor TypeExamplesRelevance to Activity
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesInfluences ligand-receptor interactions and reaction mechanisms.
Steric Molecular Volume, Surface Area, Molar RefractivityDetermines the fit of the molecule into the active site of a target protein.
Lipophilic LogP, Hydrophobic Surface AreaAffects the ability of the compound to cross cell membranes.
Topological Randic Index, Wiener IndexEncodes information about the connectivity and branching of the molecule.

This table is illustrative and based on general QSAR principles for related compounds.

Application of Artificial Neural Networks and Multi-Target QSAR

More advanced computational techniques, such as artificial neural networks (ANNs), have been employed to develop highly predictive QSAR models for pyridine derivatives. nih.govresearchgate.net ANNs can capture complex, non-linear relationships between molecular descriptors and biological activity, often yielding more accurate predictions than traditional linear regression models. nih.govresearchgate.net For example, ANNs have been successfully used to predict the antifungal activity of a series of pyridine derivatives against Candida albicans, achieving a high correlation between predicted and experimental values. nih.gov

Furthermore, the concept of multi-target QSAR (mt-QSAR) has emerged as a powerful tool in the fight against drug-resistant diseases like tuberculosis. nih.govnih.govmdpi.com Instead of focusing on a single target, mt-QSAR models aim to predict the activity of a compound against multiple biological targets simultaneously. nih.gov This approach is particularly relevant for developing broad-spectrum antimicrobial agents and for identifying compounds that can overcome resistance mechanisms. nih.govmdpi.com For a compound like this compound, an mt-QSAR approach could be used to predict its potential to inhibit multiple enzymes essential for microbial survival. nih.gov

Molecular Docking Simulations and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnanobioletters.comresearchgate.net This method is widely used to understand how a ligand, such as this compound, might interact with the active site of a biological target, like an enzyme or a receptor. nih.gov

Docking studies on isonicotinic acid derivatives have provided valuable insights into their mechanisms of action. nanobioletters.comresearchgate.net For instance, the docking of isonicotinic acid hydrazide derivatives into the active site of the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis, has revealed the crucial hydrogen bonding and hydrophobic interactions that govern their inhibitory activity. researchgate.net For this compound, it is hypothesized that the carboxylic acid group would form key hydrogen bonds with amino acid residues in the target's active site, while the methoxyphenyl group would engage in hydrophobic or van der Waals interactions.

The analysis of ligand-receptor interactions provides a detailed picture of the binding mode, including the specific amino acid residues involved and the types of interactions formed (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking). youtube.com This information is critical for the rational design of more potent and selective inhibitors.

Table 2: Potential Ligand-Receptor Interactions for this compound Based on Analog Studies

Functional Group of LigandPotential Interacting Residues in ReceptorType of Interaction
Carboxylic Acid (-COOH)Arginine, Lysine, Histidine, SerineHydrogen Bonding, Ionic Interactions
Pyridine NitrogenSerine, Threonine, Asparagine, GlutamineHydrogen Bonding
Phenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
Methoxy Group (-OCH3)Leucine, Isoleucine, ValineHydrophobic Interactions

This table presents hypothetical interactions based on the chemical nature of the compound and common binding motifs found in related structures.

Conformational Analysis and Molecular Dynamics Investigations

The biological activity of a molecule is not only determined by its 2D structure but also by its 3D conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformation is crucial for predicting its binding affinity to a receptor.

Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. mdpi.comyoutube.com By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound adapts its conformation upon binding to a receptor and the stability of the resulting complex. researchgate.netmdpi.com MD simulations can also shed light on the role of solvent molecules in the binding process and can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores alone. mdpi.com Although specific MD studies on this compound are not available, simulations of similar heterocyclic compounds have demonstrated the importance of conformational flexibility for biological activity. mdpi.com

Theoretical Chemistry Approaches to Electronic Structure and Reactivity

Theoretical chemistry methods, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.govresearchgate.nettrdizin.gov.tr DFT calculations can be used to determine a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov

The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, DFT calculations would likely show that the electron-donating methoxy group influences the electron density distribution across the molecule, which in turn affects its reactivity and interaction with biological targets. DFT studies on related methoxyphenyl and pyridine-containing compounds have confirmed the significant impact of substituents on their electronic properties. researchgate.netresearchgate.net

Stability and Spectroscopic Property Predictions

Molecular Stability Analysis

The stability of this compound can be assessed using quantum chemical calculations, primarily through Density Functional Theory (DFT). These calculations can determine the molecule's optimized geometric structure, minimizing its energy to find the most stable conformation. Key aspects of stability analysis would include:

Thermodynamic Properties: Computational methods can predict thermodynamic parameters such as the heat of formation and Gibbs free energy. These values are crucial for understanding the molecule's intrinsic stability and its potential reactivity in chemical transformations. For instance, a comparison of the calculated energies of different isomers could reveal their relative stabilities.

Electronic Properties: The distribution of electrons within the molecule, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds and intramolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical. A large HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Spectroscopic Property Predictions

DFT and other computational methods are routinely used to predict various types of spectra, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data is a standard method for structure verification.

Vibrational Spectroscopy (IR & Raman): Computational models can calculate the vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net These frequencies can be correlated with peaks in the Infrared (IR) and Raman spectra. For this compound, characteristic frequencies for the C=O and O-H stretches of the carboxylic acid, C-O stretches of the methoxy group, and various vibrations of the aromatic rings would be predicted. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.net These calculations provide the excitation energies and oscillator strengths, which correlate to the λ_max_ values and intensities of absorption bands, offering insight into the molecule's electronic structure. researchgate.net

While experimental data for complex derivatives incorporating isonicotinic acid exists researchgate.netmdpi.com, dedicated computational prediction for the specific title compound would be necessary for a precise, theoretical characterization. Such studies would follow established protocols, for example, using the B3LYP functional with a basis set like 6-311+G(d,p) for optimization and frequency calculations, a method proven effective for similar organic molecules. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

The compound this compound can be analyzed within the framework of drug discovery to understand its potential as a bioactive agent and to devise strategies for its improvement. This involves identifying its key chemical features for molecular recognition (pharmacophore modeling) and systematically modifying its structure to enhance desired properties (lead optimization).

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For this compound, a pharmacophore model would be constructed by identifying its key chemical features. These features are crucial for its potential binding to a receptor or enzyme.

The primary pharmacophoric features of this compound can be deduced from its structure:

Feature TypeSpecific MoietyPotential Interaction
Hydrogen Bond Acceptor Nitrogen atom in the pyridine ringForms hydrogen bonds with donor groups on a target.
Hydrogen Bond Acceptor Carbonyl oxygen of the carboxylic acidForms hydrogen bonds with donor groups on a target.
Hydrogen Bond Donor Hydroxyl proton of the carboxylic acidDonates a hydrogen bond to acceptor groups on a target.
Negative Ionizable Center Carboxylic acid group (deprotonated at phys. pH)Forms ionic interactions (salt bridges) with positive residues.
Aromatic Ring Pyridine ringParticipates in π-π stacking or cation-π interactions.
Aromatic Ring Methoxyphenyl ringParticipates in π-π stacking or hydrophobic interactions.
Hydrophobic Feature Methoxyphenyl groupOccupies hydrophobic pockets within a binding site.

These features can be used to create a 3D query to search chemical databases for other molecules that share a similar arrangement of interaction points, a common strategy in virtual screening for new drug candidates. nih.govresearchgate.net The relative orientation of these features, dictated by the rotational freedom between the two rings, is a critical component of the pharmacophore.

Lead Optimization Strategies

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). advancedsciencenews.com Should this compound be identified as a lead compound, several strategies could be employed for its optimization.

Modification of the Phenyl Ring:

Methoxy Group Position: The methoxy group could be moved from the meta (3-position) to the ortho or para positions to probe how this affects binding affinity and selectivity.

Methoxy Group Replacement: The methyl ether could be replaced with other small alkyl ethers (e.g., ethoxy, isopropoxy) or functional groups like a hydroxyl, trifluoromethyl, or cyano group to alter steric bulk, electronic properties, and metabolic stability. For example, blocking a potential site of metabolism is a common strategy to improve a compound's half-life.

Modification of the Pyridine Ring:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability for oral absorption or CNS penetration due to its charge at physiological pH. It could be replaced with bioisosteres—groups with similar steric and electronic properties—such as a tetrazole, which retains the acidic proton and hydrogen bonding features but has different physicochemical properties.

Additional Substitution: Adding small substituents to other positions on the pyridine ring could be explored to seek additional favorable interactions with a target or to block metabolic pathways.

Core Scaffold Modification:

In a more advanced optimization, the pyridine or phenyl rings themselves could be replaced with other heterocyclic or aromatic systems to explore different core structures while retaining the key pharmacophoric elements. For instance, replacing the pyridine with a pyrimidine (B1678525) or a benzimidazole (B57391) could be explored. nih.gov

Each new analog would be synthesized and tested to build a Structure-Activity Relationship (SAR), which systematically relates the changes in chemical structure to changes in biological activity and other properties, guiding the design of improved compounds. nih.gov

Derivatization Strategies and Analogue Development for Enhanced Bioactivity of 2 3 Methoxyphenyl Isonicotinic Acid

The therapeutic potential of a lead compound is often refined through systematic chemical modifications, a process known as derivatization or analogue development. For 2-(3-Methoxyphenyl)isonicotinic acid, these strategies aim to optimize its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), potency, and target selectivity. This involves targeted alterations at three primary sites: the isonicotinic acid carboxyl group, the methoxyphenyl moiety, and the core pyridine (B92270) scaffold.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Methoxyphenyl)isonicotinic acid, and how can reaction yields be optimized?

Answer:
The synthesis of this compound can be achieved through coupling reactions between a 3-methoxyphenyl moiety and isonicotinic acid. A common strategy involves using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide or ester bond formation under mild conditions . Optimization of yields requires precise stoichiometric control (e.g., 1.2:1 molar ratio of coupling agent to carboxylic acid) and reaction temperature (typically 0–25°C). Purification via recrystallization using ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended to isolate the product .

Advanced: How does the electron-donating methoxy group influence the electronic properties and reactivity of this compound compared to non-substituted analogs?

Answer:
The methoxy group at the 3-position donates electron density through resonance, increasing the electron-rich character of the phenyl ring. This stabilizes the carboxylic acid group, lowering its pKa compared to non-substituted analogs (e.g., isonicotinic acid has a pKa ~1.8, while methoxy substitution may raise it slightly due to inductive effects). Reactivity in electrophilic substitution reactions (e.g., nitration) is enhanced at the ortho and para positions of the methoxyphenyl ring. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and partial charge distribution .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Answer:

  • NMR : 1^1H NMR will show the methoxy singlet (~δ 3.8 ppm) and aromatic protons (split into distinct patterns due to substitution). 13^{13}C NMR confirms the carboxylic acid carbon (~δ 170 ppm) .
  • IR : A broad O-H stretch (~2500–3000 cm1^{-1}) for the carboxylic acid and C=O stretch (~1680 cm1^{-1}) .
  • MS : Molecular ion peak matching the molecular formula (C13_{13}H11_{11}NO3_3) and fragmentation patterns for structural confirmation .

Advanced: What strategies can resolve contradictions in biological activity data for this compound across different assay conditions?

Answer:
Contradictions may arise from assay-specific variables:

  • Solvent effects : Use consistent polar aprotic solvents (e.g., DMSO) to maintain compound stability .
  • pH dependence : Adjust buffer systems (e.g., PBS vs. Tris-HCl) to match physiological conditions, as ionization of the carboxylic acid group affects bioavailability .
  • Control experiments : Include reference compounds (e.g., isoniazid for antimicrobial assays) to normalize activity metrics .

Basic: How can the purity of this compound be validated, and what common impurities arise during synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified standard.
  • Melting point analysis : Deviation >2°C from literature values indicates impurities.
    Common impurities include unreacted isonicotinic acid (retained in aqueous phases during extraction) and coupling byproducts (e.g., urea derivatives from EDC). Recrystallization or preparative TLC can remove these .

Advanced: What computational methods predict the interaction of this compound with enzymatic targets, and how reliable are these models?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding affinity to targets like enoyl-ACP reductase (InhA) in tuberculosis. The methoxy group’s steric bulk may hinder fit in hydrophobic pockets compared to smaller substituents .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with in vitro IC50_{50} assays; correlations >0.7 indicate reliable models .

Basic: What are the solubility properties of this compound in common organic solvents, and how do they influence reaction solvent choice?

Answer:

  • High solubility : DMSO, DMF (>50 mg/mL).
  • Moderate solubility : Ethanol, acetone (~10–20 mg/mL).
  • Low solubility : Water, hexane (<1 mg/mL).
    Polar aprotic solvents (DMSO) are ideal for reactions requiring deprotonation (e.g., coupling), while ethanol/water mixtures aid recrystallization .

Advanced: How does the introduction of a 3-methoxyphenyl group affect the compound’s metabolic stability compared to other substituents?

Answer:
Methoxy groups generally reduce metabolic oxidation compared to electron-withdrawing groups (e.g., CF3_3), as seen in fluorinated analogs . In vitro liver microsome assays (human/rat) show slower CYP450-mediated demethylation (~t1/2_{1/2} >60 min vs. <30 min for trifluoromethyl derivatives). However, phase II glucuronidation may increase due to the phenolic metabolite formed after demethylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.